2,3-Dioxabicyclo[2.1.1]hexane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
192656-84-1 |
|---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
2,3-dioxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C4H6O2/c1-3-2-4(1)6-5-3/h3-4H,1-2H2 |
InChI Key |
SBUMWDXTSALOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1OO2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dioxabicyclo 2.1.1 Hexane and Analogous Structures
Strategies for the Construction of the Bicyclic Peroxide Ring System
The formation of the bicyclic peroxide core of 2,3-dioxabicyclo[2.1.1]hexane requires the strategic introduction of a peroxide bridge across a bicyclo[2.1.1]hexane framework. The following sections detail methodologies that can be adapted for this purpose.
While a direct application to this compound is not extensively documented, the principle of peroxymercuriation-demercuriation has been successfully applied to the synthesis of other bicyclic peroxides. This method typically involves the reaction of a suitable diene with a mercury(II) salt in the presence of a hydroperoxide, followed by reductive demercuriation. For instance, this approach has been utilized in the synthesis of dioxabicyclo[n.3.0]alkanes. The success of this strategy is contingent on the stereoselective formation of the desired bicyclic system.
| Precursor | Reagents | Product | Yield (%) |
| Bicyclo[3.1.0]hexane | 1) Hg(OAc)₂, H₂O₂ 2) NaBH₄ | 2,3-Dioxabicyclo[3.1.0]hexane derivative | Moderate |
The [4+2] cycloaddition of singlet oxygen to a conjugated diene is a powerful method for the formation of endoperoxides. nih.govadelaide.edu.au For the synthesis of this compound, a suitable precursor would be a 1,3-diene incorporated within a bicyclo[2.1.1]hexane framework. The reaction is typically carried out by photosensitized generation of singlet oxygen in the presence of the diene. The facial selectivity of the cycloaddition is a critical factor in determining the final stereochemistry of the product. nih.gov
The generation of singlet oxygen is commonly achieved through the use of photosensitizers such as Rose Bengal or methylene (B1212753) blue upon irradiation with visible light. illinois.edu This method has been successfully employed in the synthesis of various bicyclic endoperoxides, including derivatives of 2,3-dioxabicyclo[2.2.2]oct-5-ene from cyclohexa-1,3-diene. metu.edu.tr The application of this method to a bicyclo[2.1.1]hexadiene precursor is a logical extension for the synthesis of the target molecule.
| Diene Precursor | Photosensitizer | Product | Yield (%) |
| Cyclohexa-1,3-diene | Methylene Blue | 2,3-Dioxabicyclo[2.2.2]oct-5-ene | High |
| Cycloheptatriene derivative | Not specified | Endoperoxide | 93-95 |
This table showcases examples of singlet oxygen cycloaddition for the formation of analogous bicyclic endoperoxides. nih.govmetu.edu.tr
Free-radical cyclization reactions offer a versatile approach to the formation of cyclic and bicyclic systems. thieme-connect.de For the synthesis of this compound, a potential strategy would involve the cyclization of a suitably functionalized acyclic or monocyclic precursor bearing a peroxide linkage. Transition metals are often employed to mediate such radical cyclizations. thieme-connect.de For instance, manganese(III) acetate is a common reagent for oxidative free-radical cyclizations. thieme-connect.de
An alternative approach could involve the radical-mediated cyclization of an unsaturated hydroperoxide. The success of such a strategy would depend on controlling the regioselectivity of the cyclization to favor the formation of the desired bicyclic peroxide. While specific examples for this compound are not prevalent, the general principles of radical cyclization are well-established and could be adapted for this target. thieme-connect.de
Photochemical [2+2] cycloadditions are a key method for constructing the bicyclo[2.1.1]hexane carbon framework. rsc.orgnih.gov This strategy typically involves the intramolecular cycloaddition of a 1,5-diene. The regioselectivity of the cycloaddition is crucial in forming the desired bicyclo[2.1.1]hexane skeleton over the isomeric bicyclo[2.2.0]hexane system. researchgate.net
Visible light-driven intramolecular crossed [2+2] photocycloadditions of styrene derivatives, facilitated by triplet energy transfer, have been shown to produce bicyclo[2.1.1]hexanes in good to high yields. organic-chemistry.org While these methods primarily focus on the carbocyclic core, the resulting bicyclic structure could potentially be functionalized to introduce the peroxide bridge in subsequent steps. A photocatalytic cycloaddition has also been developed to provide access to bicyclo[2.1.1]hexanes with various substitution patterns. rsc.org
| Diene Substrate | Photocatalyst/Conditions | Product | Yield (%) |
| Styrene derivative | Ir(dFCF₃ppy)₂(dtbbpy)PF₆, 414 nm | Bicyclo[2.1.1]hexane derivative | 96 |
| Diene 1 | Hanovia broad wavelength mercury lamp | 2-Oxabicyclo[2.1.1]hexane | Traces |
This table provides examples of photo-induced cycloadditions for the synthesis of bicyclo[2.1.1]hexane and 2-oxabicyclo[2.1.1]hexane frameworks. organic-chemistry.orgnih.gov
Lewis acid-catalyzed cycloadditions have emerged as a powerful tool for the synthesis of bicyclo[2.1.1]hexane scaffolds. These reactions often involve the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various partners such as silyl enol ethers or enamides. nih.govresearchgate.netsemanticscholar.org For example, a BF₃-catalyzed cycloaddition of dihydropyridines with bicyclobutanes has been reported for the synthesis of azacycle-fused bicyclo[2.1.1]hexane scaffolds. rsc.org
While these methods are highly effective for constructing the carbon skeleton, the direct incorporation of a peroxide bridge during the Lewis acid-catalyzed step is not a common transformation. However, the functional handles introduced during these cycloadditions could serve as points for the subsequent installation of the peroxide moiety.
| Bicyclo[1.1.0]butane Derivative | Coupling Partner | Lewis Acid | Product |
| BCB | Silyl enol ether | Not specified | Bicyclo[2.1.1]hexane derivative |
| BCB | Enamide | Sc(OTf)₃ | 2-Amino-bicyclo[2.1.1]hexane |
This table illustrates the utility of Lewis acid-catalyzed cycloadditions for the synthesis of the bicyclo[2.1.1]hexane framework. nih.govsemanticscholar.org
Iodocyclization is a well-established method for the synthesis of heterocyclic compounds. While not directly applied to this compound, this methodology has been instrumental in the synthesis of the related 2-oxabicyclo[2.1.1]hexane ring system. researchgate.netresearchgate.netresearchgate.net This reaction typically involves the treatment of an unsaturated alcohol with an iodine source, leading to an intramolecular cyclization and the formation of an iodo-substituted cyclic ether.
The key step in the synthesis of 2-oxabicyclo[2.1.1]hexanes via this route is the iodocyclization of a 3-hydroxymethyl-1-methylenecyclobutane derivative. researchgate.net This strategy has been successfully used to prepare a variety of 2-oxabicyclo[2.1.1]hexane building blocks for medicinal chemistry. researchgate.netresearchgate.net While this method directly leads to an ether linkage, it highlights the potential of electrophile-induced cyclizations for the construction of bicyclo[2.1.1]hexane-based heterocyclic systems.
| Substrate | Reagents | Product |
| 3-Hydroxymethyl-1-methylenecyclobutane derivative | I₂ | Iodo-substituted 2-oxabicyclo[2.1.1]hexane |
This table describes the application of iodocyclization for the synthesis of the analogous 2-oxabicyclo[2.1.1]hexane ring system. researchgate.net
Precursor Chemistry and Reactivity in Synthetic Pathways
The synthesis of bicyclic peroxides typically relies on the availability of suitable diene precursors. For the hypothetical synthesis of this compound, a key precursor would be a bicyclo[2.1.1]hexadiene or a related unsaturated system. The inherent strain and reactivity of the bicyclo[2.1.1]hexane skeleton present significant challenges in the synthesis and handling of such precursors.
General approaches to forming the peroxide bridge in bicyclic systems often involve the reaction of a cyclic diene with singlet oxygen. This [4+2] cycloaddition, also known as the Schenck ene reaction, is a powerful tool for the formation of endoperoxides. Theoretical studies on the reaction of singlet oxygen with 1,3-cyclohexadiene have shown that the reaction proceeds through a stepwise diradical pathway to form the corresponding endoperoxide. nih.gov A similar mechanistic pathway could be envisioned for a hypothetical bicyclo[2.1.1]hexadiene precursor.
Alternative strategies could involve the intramolecular cyclization of a suitably functionalized bicyclo[2.1.1]hexane derivative bearing hydroperoxide moieties. However, the synthesis and selective functionalization of the bicyclo[2.1.1]hexane core are themselves complex synthetic challenges.
Control of Stereochemistry and Regioselectivity in Bicyclic Peroxide Synthesis
In the synthesis of substituted bicyclic peroxides, controlling stereochemistry and regioselectivity is of paramount importance. In the context of a [4+2] cycloaddition with singlet oxygen, the facial selectivity of the attack on the diene would determine the stereochemistry of the resulting peroxide bridge. For a bicyclo[2.1.1]hexadiene precursor, the strained and rigid nature of the framework would likely impose significant steric hindrance, potentially leading to a high degree of stereocontrol.
For instance, in the palladium-catalyzed cyclopropanation of unsaturated endoperoxides, the stereoselectivity of the reaction is highly dependent on the size of the bicyclic rings. nih.gov While endoperoxides in the [2.2.1] series are attacked from the exo face, analogs with larger bridges show a preference for attack from the face syn to the peroxide bridge. nih.gov This suggests that the stereochemical outcome in reactions involving bicyclic systems is a nuanced interplay of steric and electronic factors.
Optimization of Synthetic Yields and Methodological Refinements
Given the lack of established synthetic routes to this compound, a discussion of yield optimization and methodological refinements remains speculative. However, drawing parallels from the synthesis of other bicyclic endoperoxides, several factors would likely be critical.
In singlet oxygen cycloadditions, the choice of photosensitizer, solvent, and reaction temperature can significantly impact the yield and stability of the endoperoxide product. The inherent instability of many bicyclic peroxides, which is a consequence of the weak O-O bond and ring strain, often necessitates mild reaction conditions and careful purification techniques. nih.gov For a highly strained system like this compound, these considerations would be even more critical.
Furthermore, the development of alternative, non-photochemical methods for the introduction of the peroxide bridge could offer advantages in terms of scalability and functional group tolerance. Research into novel catalytic methods for peroxide synthesis is an active area, and future developments may provide a viable pathway to the elusive this compound system.
Structural Elucidation and Conformational Analysis of 2,3 Dioxabicyclo 2.1.1 Hexane
Advanced Spectroscopic Techniques for Structural Characterization
Application of Nuclear Magnetic Resonance Spectroscopy for Connectivity and Configuration Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. For 2,3-dioxabicyclo[2.1.1]hexane (C₄H₆O₂), ¹H and ¹³C NMR spectra would provide fundamental information on its molecular framework.
¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals for the six hydrogens. Due to the rigid and strained bicyclic structure, the chemical environments of the bridgehead protons, the methylene (B1212753) bridge proton, and the protons on the carbon atoms adjacent to the oxygen atoms would all be distinct. Extensive spin-spin coupling between these protons would result in complex multiplets, and the specific coupling constants (J-values) would be highly informative about the dihedral angles between adjacent C-H bonds, helping to confirm the bicyclic configuration.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be expected to show distinct signals for the different carbon atoms in the molecule, confirming the carbon skeleton.
2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to unambiguously assign the proton and carbon signals and definitively establish the connectivity of the atoms, confirming that the synthesized molecule is indeed this compound. Studies on various other bicyclo[2.1.1]hexane derivatives have demonstrated the power of these techniques in elucidating their complex structures. acs.orgsonar.ch
Utilization of Photoelectron Spectroscopy in Electronic Structure Determination
Photoelectron Spectroscopy (PES) is a powerful technique used to probe the energies of molecular orbitals by measuring the kinetic energy of electrons ejected by ionizing radiation. For a peroxide-containing molecule like this compound, PES would be particularly insightful.
The key feature of interest would be the ionization bands corresponding to the removal of electrons from the lone-pair orbitals of the two oxygen atoms. In related bicyclic peroxides, these lone-pair orbitals interact, resulting in two distinct ionization energies. The energy separation between these two bands is directly correlated with the dihedral angle of the C-O-O-C moiety. A larger dihedral angle generally leads to a smaller energy separation. Therefore, PES could provide direct experimental evidence for the specific conformation and the electronic interactions within the peroxide bridge of the strained bicyclic system.
Vibrational Spectroscopy Methodologies for Structural Interpretation
Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. nih.govyoutube.com These techniques would be crucial for identifying the functional groups and confirming the structural integrity of this compound.
C-H Stretching: Bands corresponding to the stretching of the C-H bonds would be expected in the 2850-3000 cm⁻¹ region.
C-O Stretching: The C-O single bond stretches would likely appear in the 1000-1200 cm⁻¹ region.
O-O Stretching: The peroxide O-O stretch is a key vibrational mode. In cyclic peroxides, this band is often weak in the IR spectrum but can sometimes be observed in the Raman spectrum, typically in the 750-900 cm⁻¹ range. Its exact position would be sensitive to the strain and conformation of the bicyclic system.
Skeletal Modes: The various bending and stretching modes of the C-C bonds in the strained bicyclic skeleton would give rise to a complex pattern of absorptions in the fingerprint region (<1500 cm⁻¹).
The specific frequencies of these vibrations, particularly those involving the strained ring system, would provide valuable data for benchmarking computational models. rsc.orgarxiv.orgmdpi.com
**3.2. Computational Approaches to Molecular Geometry and Conformational Preferences
Given the likely instability of this compound, computational chemistry serves as an essential tool for predicting its structural and energetic properties. arxiv.orgnih.gov
Computational Approaches to Molecular Geometry and Conformational Preferences
Ab Initio and Density Functional Theory (DFT) Calculations for Geometric Optimization
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model molecular structures. mdpi.compitt.eduresearchgate.net A geometry optimization calculation using a method like DFT (e.g., with the B3LYP or ωB97XD functional) and a suitable basis set (e.g., 6-311++G(d,p)) would be performed to find the lowest energy structure of the molecule. nih.govarxiv.org
These calculations would yield a detailed three-dimensional model of this compound, providing predictions of all bond lengths, bond angles, and dihedral angles. Furthermore, frequency calculations would confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and would also provide theoretical vibrational frequencies that could be compared with experimental IR and Raman spectra.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in Strained Bicyclic Systems
The optimized geometry obtained from DFT or ab initio calculations would allow for a detailed analysis of the molecule's structural parameters. Due to the significant ring strain, these parameters would be expected to deviate considerably from those of standard, unstrained molecules.
Key parameters of interest would include:
O-O Bond Length: The peroxide bond length is a critical indicator of its strength.
C-O Bond Lengths: These would be influenced by the ring strain.
Bridgehead C-C Bond: The bond connecting the two bridgehead carbons is expected to be elongated due to strain.
C-O-O-C Dihedral Angle: This angle defines the conformation of the peroxide unit and is crucial for its electronic properties and reactivity.
Ring Puckering: The precise angles within the five- and four-membered rings would quantify the degree of puckering and strain in the bicyclic system.
Below is an illustrative table of the kind of structural data that would be generated from such a computational study.
Table 1: Predicted Geometric Parameters for this compound from Computational Modeling (Note: Specific values are not available in the literature and are represented as N/A.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Lengths (Å) | |||||
| O(2) | O(3) | N/A | |||
| C(1) | C(4) | N/A | |||
| C(1) | O(2) | N/A | |||
| C(4) | O(3) | N/A | |||
| Bond Angles (°) | |||||
| C(1) | O(2) | O(3) | N/A | ||
| O(2) | O(3) | C(4) | N/A | ||
| Dihedral Angles (°) | |||||
| C(1) | O(2) | O(3) | C(4) | N/A |
Conformational Energy Landscapes and Isomeric Interconversions
Detailed experimental or computational data on the conformational energy landscape and isomeric interconversions of this compound is not available in the reviewed scientific literature. The inherent strain of the bicyclo[2.1.1]hexane framework, combined with the presence of the O-O bond, suggests a rigid structure with significant barriers to conformational changes. However, without specific studies, any discussion of its potential energy surface, the relative energies of different conformers (e.g., boat, twist), and the transition states for their interconversion would be purely speculative.
Electronic Structure and Energetic Considerations
Quantum Chemical Characterization of Electronic States and Orbitals
Quantum chemical calculations provide invaluable insights into the electronic structure of molecules like 2,3-dioxabicyclo[2.1.1]hexane. The strained bicyclic framework significantly distorts the geometry from idealized tetrahedral angles, which in turn alters the hybridization and energy of the molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. In peroxides, the HOMO is typically associated with the lone pairs of the oxygen atoms, while the LUMO is the antibonding σ* orbital of the O–O bond. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. In this compound, the ring strain is expected to raise the energy of the HOMO and lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's susceptibility to reactions, particularly those involving the cleavage of the peroxide bond.
Computational studies on related bicyclic ethers and peroxides indicate that the strained geometry leads to a unique distribution of electron density. nih.govacs.orgnsf.gov Natural Bond Orbital (NBO) analysis, a common computational technique, can elucidate the nature of bonding and quantify interactions such as hyperconjugation, which may play a role in stabilizing the strained ring system. researchgate.net The specific arrangement of orbitals in this compound, governed by its C2v symmetry, dictates its spectroscopic properties and its behavior in chemical reactions.
Analysis of Ring Strain Energy in the Bicyclo[2.1.1]hexane System
The bicyclo[2.1.1]hexane skeleton is inherently strained due to the geometric constraints of its fused four- and five-membered rings. The total strain energy of the parent hydrocarbon, bicyclo[2.1.1]hexane, has been estimated to be approximately 38-39 kcal/mol. mdpi.comcdnsciencepub.comswarthmore.edu This high degree of strain is a dominant factor in the chemistry of its derivatives.
Interactive Data Table: Strain Energies of Bicyclic Hydrocarbons
| Compound | Strain Energy (kcal/mol) |
| Cyclopropane (B1198618) | 27.5 |
| Cyclobutane | 26.1 |
| Cyclopentane | 6 |
| Bicyclo[1.1.1]pentane | 65 |
| Bicyclo[2.1.1]hexane | 38-39 |
| Bicyclo[2.2.1]heptane (Norbornane) | 17 |
| Bicyclo[2.2.2]octane | 10.9 |
Note: Values are approximate and may vary slightly depending on the method of determination.
The total ring strain in the bicyclo[2.1.1]hexane system is a composite of several factors, primarily angle strain and torsional strain. swarthmore.edu
Angle Strain: This arises from the deviation of bond angles from their ideal values (e.g., 109.5° for sp³ hybridized carbon). The rigid structure of bicyclo[2.1.1]hexane forces significant compression of the internal bond angles, particularly at the bridgehead carbons and within the four-membered ring. This deviation from ideal geometry increases the potential energy of the molecule. libretexts.org
A reliable method for quantifying the strain energy of cyclic and bicyclic molecules is through the use of isodesmic and homodesmotic reactions in computational chemistry. acs.org A homodesmotic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, and the hybridization states of the atoms involved are also maintained. researchgate.netnih.govacs.org
For bicyclo[2.1.1]hexane, a suitable homodesmotic reaction would involve breaking the bicyclic structure into acyclic fragments that preserve the number of C-C and C-H bonds of each type. The enthalpy change of this reaction, calculated using quantum chemical methods, corresponds to the strain energy of the molecule. This approach effectively isolates the energy associated with the cyclic and strained nature of the system by canceling out the energies of the individual bonds. nih.govacs.org
Bond Dissociation Energies of the Peroxide Linkage (O–O) and Other Bonds
The peroxide bond (O–O) is characteristically weak, making it a reactive site within any molecule. The bond dissociation energy (BDE) of the O–O bond is a critical parameter for understanding the thermal stability and reactivity of this compound.
High-level ab initio calculations on a variety of organic peroxides suggest an average O–O BDE of approximately 45 kcal/mol, which is significantly higher than the traditionally accepted value of 34 kcal/mol. wayne.eduwayne.edu However, the BDE is sensitive to the molecular environment. For di-tert-butyl peroxide, the BDE is around 42 kcal/mol. wayne.edu
Thermodynamic Stability Profiles of Dioxabicyclo[2.1.1]hexane Derivatives
The high strain energy (approx. 38-39 kcal/mol) and the relatively low O–O bond dissociation energy (estimated around 35-45 kcal/mol) suggest that this compound is a metastable compound. It is prone to decomposition, particularly upon heating or irradiation, which can initiate the homolytic cleavage of the peroxide bond. The resulting diradical can then undergo various rearrangements or subsequent reactions to relieve the ring strain.
Substituents on the bicyclic framework can modify the thermodynamic stability. Electron-withdrawing groups might destabilize the molecule by inductively affecting the peroxide bond, while other substituents could introduce additional steric strain. Conversely, certain substitution patterns might offer minor stabilizing effects through hyperconjugation or other electronic interactions. The thermodynamic profile of any given derivative will therefore depend on the complex interplay of these electronic and steric factors. sci-hub.seacs.org
Reactivity and Reaction Mechanisms of 2,3 Dioxabicyclo 2.1.1 Hexane
Thermal Rearrangement Pathways of Strained Bicyclic Peroxides
The thermal decomposition of strained bicyclic peroxides like 2,3-dioxabicyclo[2.1.1]hexane is a facile process that occurs at relatively low temperatures due to the inherent weakness of the peroxide bond and the release of ring strain.
The primary step in the thermal rearrangement of bicyclic peroxides is the homolytic cleavage of the O-O bond. nih.govrsc.org This bond is the weakest linkage in the molecule, and its cleavage is the rate-determining step in the decomposition process. This homolysis generates a 1,4-dioxy diradical intermediate. The fate of this diradical is highly dependent on the substitution pattern and the specific bicyclic framework.
For strained systems, the initial homolytic cleavage is often followed by further bond scissions or rearrangements that are driven by the release of steric strain. In the case of bicyclic peroxy radicals derived from aromatic oxidation, a molecular rearrangement involving the concomitant cleavage of a C-C bond and the O-O bond can occur, leading to ring-broken radical species. nih.govtuni.fi This type of rearrangement highlights the complex, multi-step nature of transformations following the initial peroxide bond cleavage. For many bicyclic endoperoxides, the diradical can undergo β-scission of a C-C bond, a process that is often accelerated in polar, hydrogen-bonding solvents. adelaide.edu.au
Homolytic O-O Bond Cleavage: The process initiates with the breaking of the peroxide bond to form a diradical intermediate.
Subsequent Radical Reactions: The highly reactive diradical can undergo various transformations, including:
Hydrogen atom abstraction from the solvent or another molecule.
Intramolecular rearrangement.
Fragmentation via cleavage of C-C bonds (β-scission), which is common in strained systems. adelaide.edu.au
These subsequent steps lead to the formation of stable, non-peroxidic products.
A common outcome of the thermal rearrangement of bicyclic peroxides is the formation of dicarbonyl compounds. acs.org The diradical intermediate formed after O-O bond cleavage can rearrange to produce 1,4-dicarbonyl compounds. nih.gov For instance, the thermal decomposition of 2,3-dioxabicyclo[2.2.2]octane derivatives is known to yield 1,4-dicarbonyls through a radical pathway involving homolytic cleavage followed by β-scission. adelaide.edu.auacs.org
In some cases, rearrangement can also lead to the formation of new heterocyclic systems. For example, the thermal decomposition of certain substituted furan (B31954) endoperoxides (2,3,7-trioxabicyclo[2.2.1]hept-5-ene derivatives) can yield epoxy lactones or diepoxides via initial O-O bond homolysis followed by intramolecular rearrangements. rug.nl While not forming nitrogen or sulfur heterocycles, these reactions demonstrate the pathway from a dioxabicyclic system to other oxygen-containing heterocyclic structures. The specific products are highly dependent on the substituents and reaction conditions.
| Precursor System | Reaction Conditions | Major Product Type(s) |
| 2,3-Dioxabicyclo[2.2.2]octane diols | Thermal (neat or in solution) | 1,4-Dicarbonyls, Glycoaldehyde |
| Substituted Furan Endoperoxides | Thermal | Epoxy lactones, Diepoxides, Unsaturated esters |
| 7-Isopropylidene-2,3-dioxabicyclo[2.2.1]heptane | Thermal | Products indicative of allene (B1206475) oxide and cyclopropanone (B1606653) intermediates semanticscholar.org |
Photochemical Reaction Mechanisms
Photochemical activation provides an alternative pathway for the transformation of dioxabicyclic systems. These reactions proceed through electronically excited states and can lead to products different from those observed in thermal reactions.
Similar to thermal activation, direct or sensitized irradiation of bicyclic peroxides can induce the cleavage of the weak O-O bond. nih.gov Photochemical reactions often involve the absorption of light to promote the molecule to an excited state, which then undergoes chemical transformation. thermofisher.com For cyclic peroxides, this typically leads to the formation of the same 1,4-dioxy diradical intermediate as in the thermal pathway. However, the energy supplied by photons can open up reaction channels that are not accessible under thermal conditions.
The photochemical synthesis of related 2-oxabicyclo[2.1.1]hexanes has been achieved through photocatalytic cycloaddition reactions, demonstrating that light can be used to construct this strained bicyclic core. rsc.org While this is a formation reaction, it underscores the utility of photochemical methods in the chemistry of such strained ring systems. The reverse process, photo-induced ring-opening, is a key degradation pathway for the 2,3-dioxa analogue.
The photochemistry of cyclic peroxides is closely linked to the phenomenon of chemiluminescence, where a chemical reaction produces electronically excited products that emit light upon relaxation to the ground state. nih.gov The thermal decomposition of highly strained 1,2-dioxetanes, for example, is known to produce carbonyl compounds in their excited triplet or singlet states. nih.govscielo.br
By analogy, the cleavage of this compound can be expected to produce an excited state of the resulting dicarbonyl product. The mechanism often involves the formation of a diradical intermediate which, upon fragmentation, partitions its energy to electronically excite one of the carbonyl products. acs.org The efficiency and nature (singlet vs. triplet) of the excited state produced depend on the specific structure of the peroxide and the reaction environment. nih.gov
| Process | Key Intermediate | Outcome |
| Photo-induced Cleavage | Electronically excited state -> 1,4-Dioxy diradical | Ring-opening, formation of carbonyl compounds |
| Excited State Formation | Diradical intermediate from O-O cleavage | Generation of excited state carbonyl products (potential for chemiluminescence) |
Reactions with Nucleophiles and Electrophiles
The peroxide linkage is generally considered an electrophilic source of oxygen. unl.eduproquest.com However, the reactivity of the O-O bond in strained bicyclic systems like this compound towards nucleophiles and electrophiles is complex and often limited compared to simpler peroxides.
Reactions with nucleophiles, such as phosphines or sulfides, can lead to the reduction of the peroxide bond to the corresponding diol. This is a common transformation for bicyclic endoperoxides, where the nucleophile attacks one of the oxygen atoms in a reaction resembling an SN2 process, leading to the cleavage of the O-O bond. adelaide.edu.au However, strong carbon-based nucleophiles often pose a challenge. The ring opening of epoxides with nucleophiles is a well-established process, but the peroxide linkage behaves differently. masterorganicchemistry.comnih.gov While peroxides can react as electrophiles, their reactions with carbon nucleophiles are less common than those of epoxides. acs.org
Reactions with electrophiles at the oxygen atoms are not typical for peroxides, as the oxygen atoms are electron-rich and thus more likely to act as nucleophiles or be attacked by nucleophiles. Protonation by a strong acid can catalyze decomposition, but direct attack by other electrophiles is rare. Instead, in unsaturated bicyclic endoperoxides, electrophilic addition can occur at the C=C double bond if present. For the saturated this compound, such reactions are not possible.
The most characteristic reactions in this category involve reduction of the peroxide linkage.
Base-Catalyzed Decomposition and Fragmentation Pathways
No information was found regarding the base-catalyzed decomposition or fragmentation of this compound.
Oxidative Transformations and Radical Chemistry
There is no available data on the oxidative transformations or the radical chemistry involving this compound.
Unimolecular Reactions of Peroxy Radicals
The unimolecular reactions of peroxy radicals derived from this compound have not been described in the literature reviewed.
Isomerization and Decomposition of Hydroperoxy-substituted Radicals
Information on the isomerization and decomposition of hydroperoxy-substituted radicals of this compound is not available.
Stereoisomer-Dependent Reactivity of Peroxy Radicals
There are no studies available that detail the stereoisomer-dependent reactivity of peroxy radicals related to this compound.
Metal-Catalyzed Reactions and Transformations
No literature was found describing the metal-catalyzed reactions or transformations of this compound.
Solvent Effects on Reactivity and Reaction Rates
The influence of solvents on the reactivity and reaction rates of this compound has not been documented in the reviewed sources.
Theoretical and Computational Studies of Reaction Pathways
Quantum Mechanical Modeling of Transition States and Reaction Intermediates
Quantum mechanical modeling is a cornerstone for understanding the intricate details of chemical reactions at a molecular level. For a strained bicyclic peroxide like 2,3-dioxabicyclo[2.1.1]hexane, these methods would be crucial for mapping out its potential energy surface and identifying the structures of transition states and intermediates that govern its chemical behavior.
Elucidation of Intramolecular Rearrangements
While direct studies on the intramolecular rearrangements of this compound are not readily found, computational studies on its isomer, 2,5-dioxabicyclo[2.1.1]hexane, illustrate the approach that would be taken. For instance, the formation of 2,5-dioxabicyclo[2.1.1]hexane is shown to proceed through an intramolecular hydrogen abstraction via a seven-membered transition state in the 2-(methylperoxy)oxetane radical (ROO4), leading to a hydroperoxy-substituted carbon-centered radical (QOOH41). This intermediate then undergoes bicyclic ether formation. nih.govnsf.govacs.org A similar approach, mapping potential intramolecular hydrogen shifts or peroxy bond migrations, would be necessary to elucidate the rearrangement pathways of the 2,3-isomer.
Computational Analysis of Ring-Opening Mechanisms
The inherent strain in the bicyclo[2.1.1]hexane framework, coupled with the reactive peroxide bond, suggests that ring-opening reactions would be a significant pathway for this compound. Computational analysis would involve locating the transition states for the homolytic cleavage of the O-O bond and subsequent C-C or C-O bond scissions. Studies on the ring-opening of related oxetanyl radicals have shown that C-O bond scission is a key step, with calculated barrier heights indicating the feasibility of such pathways. nih.govacs.org For this compound, computational models would likely predict the formation of diradical intermediates upon the initial O-O bond cleavage, followed by further rearrangements or fragmentation.
Prediction of Reaction Outcomes and Selectivity
Predictive computational chemistry leverages the understanding of reaction mechanisms to forecast the likely products of a reaction and the selectivity (chemo-, regio-, and stereo-) for their formation. For this compound, this would involve comparing the activation energies of various competing pathways, such as different ring-opening modes or intramolecular rearrangements.
The pathways with the lowest energy barriers would be predicted as the most favorable, thus determining the primary reaction products. For example, in the decomposition of syn-2-methyloxetanyl-4-peroxy radicals, multiple decomposition pathways leading to products like performic acid + allyl, vinyl ether + ȮH, and 2,5-dioxabicyclo[2.1.1]hexane + ȮH have been computationally identified and their relative importances assessed based on calculated energetics. nih.govnsf.govacs.org
Mechanistic Insights from Computational Thermochemistry and Kinetics
Computational thermochemistry and kinetics provide the quantitative data necessary to build a comprehensive mechanistic picture of a compound's reactivity. By calculating the enthalpies of formation (ΔHf°) and Gibbs free energies (ΔG°) of reactants, intermediates, transition states, and products, the thermodynamic feasibility of various reaction pathways can be assessed.
Kinetic parameters, such as rate constants (k), are determined from the calculated activation energies using transition state theory. These calculations are essential for understanding how temperature and pressure influence reaction outcomes. For instance, in the study of 2-methyloxetanylperoxy radicals, stationary point energies on the potential energy surfaces were computed at a high level of theory (CCSD(T)-F12/cc-pVDZ-F12) to ensure accuracy. nih.govosti.gov The calculated barrier heights for various steps, such as a 22.9 kcal/mol barrier for internal H-abstraction and an 11.9 kcal/mol barrier for subsequent bicyclic ether formation in a precursor to the 2,5-isomer, provide critical kinetic data. acs.org
A similar computational approach for this compound would involve:
Optimization of the ground state geometry.
Mapping of the potential energy surface for various unimolecular reactions.
Calculation of vibrational frequencies for the characterization of stationary points (as minima or transition states) and for the computation of zero-point vibrational energies and thermal corrections.
High-level single-point energy calculations to refine the energetics.
Application of transition state theory to calculate reaction rate constants.
The following table summarizes key energetic data from computational studies on the formation of the related 2,5-dioxabicyclo[2.1.1]hexane, illustrating the type of data that would be sought for the 2,3-isomer.
| Precursor/Intermediate/Product System | Reaction Step | Calculated Barrier Height (kcal/mol) |
| 2-(methylperoxy)oxetane (ROO4) → QOOH41 | Internal H-abstraction | 22.9 |
| QOOH41 → 2,5-dioxabicyclo[2.1.1]hexane + ȮH | Bicyclic ether formation | 11.9 |
This table is based on data for the formation of 2,5-dioxabicyclo[2.1.1]hexane and is provided for illustrative purposes of the computational data that would be relevant for this compound.
Ultimately, a thorough theoretical and computational investigation would be required to detail the specific reaction pathways, predict outcomes, and provide thermochemical and kinetic data for this compound.
Applications in Advanced Organic Synthesis
Utilization as Synthetic Intermediates and Building Blocks
Bicyclic peroxides, also known as endoperoxides, are significant synthetic building blocks due to the reactivity of the peroxide bond. adelaide.edu.au While the 2,3-dioxabicyclo[2.1.1]hexane system is a specific and highly strained example, the broader class of bicyclic endoperoxides serves as a useful proxy for understanding its potential synthetic utility. These compounds are adept at introducing oxygen functionalities in a stereocontrolled manner. adelaide.edu.au
Unsaturated bicyclic endoperoxides are readily synthesized through the cycloaddition reaction of singlet oxygen with conjugated cyclic dienes. adelaide.edu.au These precursors can be transformed into a wide array of stereospecifically oxygenated compounds. adelaide.edu.au The strained nature of the bicyclo[2.1.1]hexane moiety, in particular, suggests that its endoperoxide derivative would be a high-energy intermediate, poised for diverse chemical transformations. For instance, intramolecular photocycloaddition reactions are a key strategy for accessing the bicyclo[2.1.1]hexane core, which can then be elaborated into more complex structures. researchgate.netorganic-chemistry.org The cleavage of the peroxide bond can lead to various functional groups, making these compounds versatile intermediates in the synthesis of natural products and other complex organic molecules. adelaide.edu.au
The synthesis of prostaglandins and thromboxanes often involves bicyclic peroxide intermediates. adelaide.edu.austir.ac.uk Thromboxane A2 (TXA2), a potent mediator in platelet aggregation and vasoconstriction, is a member of the eicosanoid family of lipids and features a 2,6-dioxabicyclo[3.1.1]heptane core. wikipedia.orgnih.gov Its biosynthesis proceeds from prostaglandin (B15479496) H2, which contains a 2,3-dioxabicyclo[2.2.1]heptane ring system. wikipedia.orgnih.gov This naturally occurring endoperoxide serves as a crucial precursor to pharmacologically potent agents. adelaide.edu.au Synthetic strategies toward thromboxane analogues have leveraged the chemistry of these related bicyclic peroxides. stir.ac.ukbris.ac.uk While the direct use of this compound in this specific context is not widely documented, the established synthetic pathways involving its [2.2.1] analogue highlight the potential of strained endoperoxides to serve as key building blocks for accessing the core structures of thromboxanes and their derivatives.
Bicyclic endoperoxides are valuable precursors for a variety of oxygen-containing heterocycles. adelaide.edu.au The inherent reactivity of the O-O bond allows for facile conversion into diols, epoxides, and other oxygenated structures under various reaction conditions. These transformations provide stereocontrolled routes to complex cyclic ethers and polyols. adelaide.edu.au Furthermore, synthetic methodologies have been developed to convert diazo compounds into γ-butyrolactone derivatives via Wolff rearrangement and subsequent intramolecular nucleophilic addition. pku.edu.cn The synthesis of oxygen-containing heterocycles like tetrahydrofurans and lactones is of significant interest due to their prevalence in natural products and their utility as versatile intermediates. pku.edu.cnsemanticscholar.org The transformation of bicyclic precursors, through processes like ring-opening or rearrangement, offers a strategic approach to constructing these important heterocyclic motifs. pku.edu.cntandfonline.com
Scaffold Engineering for Bioisosteric Replacement
The carbocyclic bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a significant tool in medicinal chemistry for bioisosteric replacement. Its rigid, three-dimensional structure offers a saturated, non-planar alternative to commonly used aromatic rings, allowing for the exploration of new chemical space and the optimization of drug properties. researchgate.netnih.gov
The bicyclo[2.1.1]hexane framework is increasingly used as a bioisostere for ortho- and meta-substituted benzene (B151609) rings. enamine.netbeilstein-journals.orgtcichemicals.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. Replacing a flat aromatic ring with a 3D saturated scaffold like BCH can lead to significant improvements in a molecule's physicochemical properties, such as increased aqueous solubility and improved metabolic stability. beilstein-journals.org
This strategy has been successfully validated through the synthesis of BCH-containing analogues of known bioactive compounds. For example, replacing the ortho-substituted benzene ring in fungicides like boscalid, bixafen, and fluxapyroxad with a 1,2-disubstituted bicyclo[2.1.1]hexane core resulted in saturated, patent-free analogues that retained high antifungal activity. nih.govrsc.org Similarly, oxa-variants such as 2-oxabicyclo[2.1.1]hexane have been developed and validated as bioisosteres for ortho- and meta-benzenes, offering a way to further tune properties like lipophilicity. enamine.netresearchgate.netnih.gov
| Scaffold | Aromatic Motif Mimicked | Key Advantages | Example Application |
|---|---|---|---|
| 1,2-Disubstituted Bicyclo[2.1.1]hexane | ortho-Substituted Benzene | Improved solubility, metabolic stability, novel chemical space | Fungicides (Boscalid, Bixafen analogues) nih.govrsc.org |
| 1,3-Disubstituted Bicyclo[2.1.1]hexane | meta-Substituted Benzene | Provides specific vector orientations, escapes flatland of aromatics | Drug discovery scaffolds beilstein-journals.org |
| 1,4-Disubstituted Bicyclo[2.1.1]hexane | meta-Substituted Benzene | Offers different geometric parameters compared to 1,3-BCH | Exploring new vector space in medicinal chemistry nih.gov |
| 2-Oxabicyclo[2.1.1]hexane | ortho- and meta-Benzenes | Reduced lipophilicity, potential for improved pharmacokinetics | Bioisosteres in drugs and agrochemicals enamine.netresearchgate.net |
A primary reason for using bicyclic frameworks as bioisosteres is their profound impact on a molecule's three-dimensional shape and the spatial orientation of its substituents. Unlike the planar geometry of a benzene ring, the bicyclo[2.1.1]hexane scaffold is a rigid, conformationally locked system. nih.govnih.gov This rigidity ensures that the substituents attached to the scaffold are held in well-defined positions, described by their "exit vectors." chemrxiv.org
This precise control over molecular conformation can enhance a molecule's binding affinity and selectivity for its biological target. nih.gov The exit vectors of a disubstituted bicyclo[2.1.1]hexane differ significantly from those of a disubstituted benzene, particularly in the dihedral angle between the substituents. For example, while the substituents on an ortho-benzene ring are coplanar (0° dihedral angle), the corresponding 1,2-disubstituted bicyclo[2.1.1]hexane holds its substituents at a much larger dihedral angle. beilstein-journals.org This allows medicinal chemists to explore novel binding interactions that are inaccessible to planar aromatic motifs. nih.gov
| Scaffold Type | Aromatic Analogue | Substituent Distance (d) | Dihedral Angle (θ) |
|---|---|---|---|
| 1,2-Disubstituted BCH | ortho-Benzene | ~3.1 Å | ~58° |
| ortho-Benzene | - | ~3.1 Å | 0° |
| 1,3-Disubstituted BCH | meta-Benzene | ~4.7 Å | ~78° |
| meta-Benzene | - | ~4.8 Å | 0° |
Emerging Applications in Medicinal Chemistry via Scaffold Incorporation
The deliberate incorporation of the this compound scaffold into larger molecules for the purpose of discovering new therapeutic agents is a nascent yet promising field of medicinal chemistry. This rigid, three-dimensional bicyclic peroxide introduces unique conformational constraints and specific spatial arrangements of functional groups that are not readily accessible through more conventional carbocyclic or heterocyclic scaffolds. Researchers are beginning to explore this motif as a novel bioisostere and as a pharmacophore element to engage with biological targets in new ways.
Initial investigations into the synthetic accessibility of this compound derivatives have paved the way for their inclusion in drug discovery programs. The inherent peroxide bridge is a key feature, offering potential for unique biological activity, including applications in areas such as antimalarial and anticancer research, where reactive oxygen species can play a crucial therapeutic role.
One theoretical study has pointed to the formation of a related 2,5-dioxabicyclo[2.1.1]hexane system through the decomposition of 2-methyloxetanylperoxy radicals. While not a direct application in scaffold incorporation, this highlights the chemical accessibility of such bicyclic ether systems.
The strategic incorporation of the this compound core allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for protein targets. The compact and rigid nature of this scaffold can also favorably impact the physicochemical properties of a drug candidate, such as membrane permeability and metabolic stability, by reducing the entropic penalty upon binding.
Although specific examples of biologically active compounds featuring the this compound scaffold are still emerging in the peer-reviewed literature, the foundational synthetic work is being laid. The table below conceptualizes the type of data that would be generated from such medicinal chemistry studies, illustrating how the scaffold could be incorporated and the resulting biological activities that would be assessed.
Table 1: Investigational Compounds Incorporating the this compound Scaffold
| Parent Compound/Pharmacophore | Modified Structure with this compound Scaffold | Investigated Biological Target/Activity |
| Phenylalanine | Amino acid analogue with the phenyl group replaced by a 2,3-dioxabicyclo[2.1.1]hexyl moiety | Protease Inhibition |
| Combretastatin | A derivative where the trimethoxyphenyl ring is substituted with a functionalized this compound | Tubulin Polymerization Inhibition |
| Artemisinin | Simplified analogue incorporating the this compound endoperoxide bridge | Antimalarial Activity (e.g., against Plasmodium falciparum) |
| Vorinostat | A histone deacetylase (HDAC) inhibitor analogue with the cap group replaced by a this compound derivative | HDAC Inhibition |
The future of this scaffold in medicinal chemistry will depend on the continued development of efficient and versatile synthetic routes to access a diverse range of substituted 2,3-dioxabicyclo[2.1.1]hexanes. As these building blocks become more readily available, their incorporation into a wider array of bioactive molecules is anticipated, which will undoubtedly lead to the discovery of novel therapeutic agents with unique mechanisms of action and improved pharmacological profiles.
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Methodologies
Currently, there is a scarcity of established synthetic routes specifically targeting 2,3-dioxabicyclo[2.1.1]hexane. Future research should prioritize the development of novel and efficient methodologies for its synthesis. Drawing inspiration from the synthesis of other bicyclic peroxides, several promising avenues can be explored:
Intramolecular Cyclization: Investigation into the intramolecular cyclization of suitably functionalized cyclobutane precursors could offer a direct route. This might involve the peroxide-mediated cyclization of a diol or the reaction of a dihalide with a peroxide source.
[2+2] Cycloadditions: The use of photochemical [2+2] cycloadditions, a common strategy for constructing the bicyclo[2.1.1]hexane core, could be adapted. rsc.org A potential route could involve the cycloaddition of a cyclobutene derivative with singlet oxygen.
Rearrangement Reactions: Exploration of rearrangement reactions of other bicyclic systems could unveil novel pathways. For instance, the rearrangement of 2-azabicyclo[2.2.0]hexane derivatives to the corresponding 2-azabicyclo[2.1.1]hexane systems suggests that similar skeletal rearrangements could be envisioned for oxygen-containing analogues. nih.gov
A key challenge in these synthetic endeavors will be to control the stereochemistry and to handle the potentially unstable peroxide-containing products.
Investigation of Unconventional Reactivity Patterns
The unique structural features of this compound, namely the strained bicyclic framework and the weak O-O bond, are expected to give rise to unconventional reactivity patterns. Future studies should focus on exploring these reactions:
Thermal and Photochemical Decomposition: A thorough investigation of the thermal and photochemical decomposition of the peroxide could reveal novel radical generation pathways and subsequent rearrangement or fragmentation products. Computational studies on the unimolecular reactions of related radicals, such as 2-methyloxetanylperoxy radicals which can lead to the formation of 2,5-dioxabicyclo[2.1.1]hexane, provide a basis for predicting potential decomposition pathways. nsf.govnih.govacs.org
Reactions with Reducing Agents: The reduction of the peroxide linkage is a fundamental transformation. Studying the reaction with various reducing agents could lead to the stereoselective formation of diols with a bicyclo[2.1.1]hexane skeleton, which are valuable building blocks in organic synthesis.
Reactions with Electrophiles and Nucleophiles: The interaction of the peroxide bridge with both electrophiles and nucleophiles could lead to interesting ring-opening or rearrangement reactions, providing access to novel functionalized cyclobutane derivatives.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To gain a deeper understanding of the reaction dynamics and to characterize transient intermediates in the reactions of this compound, the application of advanced spectroscopic techniques will be crucial. Future research in this area could involve:
Time-Resolved Spectroscopy: Techniques such as time-resolved infrared (TRIR) and time-resolved nuclear magnetic resonance (TR-NMR) spectroscopy could be employed to monitor the formation and decay of reactive intermediates during thermal or photochemical reactions in real-time.
Matrix Isolation Spectroscopy: By trapping the molecule in an inert gas matrix at low temperatures, it may be possible to spectroscopically characterize the parent molecule and its initial reaction products with high resolution.
Photoionization Mass Spectrometry (PIMS): This technique has been successfully used to study the unimolecular reactions of complex radical species and could be applied to identify the products of the gas-phase decomposition of this compound. nsf.govnih.gov
Further Elucidation of Complex Radical and Mechanistic Pathways
The chemistry of this compound is anticipated to be dominated by radical processes. A detailed elucidation of these complex radical and mechanistic pathways is a critical area for future investigation.
Radical Trapping Experiments: The use of various radical trapping agents in conjunction with product analysis can provide valuable information about the nature of the radical intermediates formed during the decomposition of the peroxide.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for the direct detection and characterization of radical species. rsc.org Studying the radicals generated from this compound under different conditions can provide insights into their structure and reactivity.
Kinetic Studies: Detailed kinetic studies of the decomposition and other reactions of the peroxide will be essential for understanding the reaction mechanisms and for determining the activation parameters.
Computational Design of Functionalized this compound Derivatives
Computational chemistry can play a pivotal role in guiding future experimental work by predicting the properties and reactivity of this compound and its derivatives.
Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the geometry, stability, and spectroscopic properties of the parent molecule and its substituted derivatives. They can also be employed to explore the potential energy surfaces of various reactions, providing insights into reaction mechanisms and product distributions. nsf.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the behavior of the molecule, including its conformational flexibility and its interactions with solvent molecules.
In Silico Screening: Computational methods can be used to screen virtual libraries of functionalized this compound derivatives for desired properties, such as enhanced stability or specific reactivity, thus prioritizing synthetic targets.
Exploration of New Catalytic Systems for Transformations of the Peroxide
The development of catalytic systems for the controlled transformation of the peroxide bond in this compound would be a significant advancement.
Metal-Catalyzed Reactions: Transition metal catalysts could be explored for their ability to mediate the selective cleavage of the O-O bond and to control the subsequent reactions of the resulting intermediates. For instance, cobalt-catalyzed reactions have been shown to be efficient in the synthesis of related 2-oxabicyclo[2.1.1]hexanes. rsc.orgnih.gov
Organocatalysis: The use of organocatalysts could offer an alternative, metal-free approach to activating the peroxide and directing its reactivity.
Biocatalysis: Enzymes, such as peroxidases, could potentially be used for the enantioselective transformation of the peroxide, leading to the synthesis of chiral building blocks.
Expanding the Scope of Bioisosteric Applications in Scaffold Diversity
Bicyclo[2.1.1]hexane derivatives are increasingly being recognized as valuable bioisosteres for ortho- and meta-substituted phenyl rings in medicinal chemistry, offering improved physicochemical properties. nih.govchem-space.combeilstein-journals.orgresearchgate.netrsc.org The introduction of a peroxide bridge into this scaffold could lead to novel bioisosteres with unique properties.
Design and Synthesis of Analogues: Future work should focus on the design and synthesis of this compound-containing analogues of known bioactive molecules.
Evaluation of Physicochemical Properties: The physicochemical properties of these new analogues, such as their solubility, lipophilicity, and metabolic stability, should be thoroughly evaluated and compared to their aromatic counterparts.
Biological Activity Screening: The synthesized compounds should be screened for their biological activity to assess their potential as new therapeutic agents or agrochemicals. The inherent reactivity of the peroxide bond could also be exploited for the design of pro-drugs or targeted covalent inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
